

Spectroscopic Characterization of Ethyl 3-(nitromethyl)hexanoate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 3-(nitromethyl)hexanoate

CAS No.: 128013-61-6

Cat. No.: B1602163

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This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of **Ethyl 3-(nitromethyl)hexanoate** (CAS No: 128013-61-6), a key intermediate in the synthesis of various complex molecules, including the antiepileptic drug Brivaracetam.[1] For researchers, scientists, and drug development professionals, rigorous structural confirmation and purity assessment are paramount. This document outlines the expected spectroscopic data (NMR, IR, MS), provides detailed methodologies for their acquisition, and offers insights into the interpretation of the resulting spectra.

While specific experimental spectra for this compound are not widely published, this guide establishes a robust predictive framework based on fundamental principles of spectroscopic analysis.[2] This approach serves as a reliable benchmark for researchers synthesizing or utilizing this compound.

Molecular Structure and Overview

Ethyl 3-(nitromethyl)hexanoate is a β -nitro ester with the molecular formula $C_9H_{17}NO_4$ and a molecular weight of 203.24 g/mol .[1][2][3] Its structure comprises a hexanoate backbone with a nitromethyl group at the C3 position and an ethyl ester functionality. The presence of these

distinct functional groups gives rise to a unique spectroscopic fingerprint, which can be elucidated using a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. By analyzing the chemical environment of ^1H and ^{13}C nuclei, a complete connectivity map of the molecule can be assembled.

Predicted ^1H NMR Data

The ^1H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Table 1: Predicted ^1H NMR Chemical Shifts and Multiplicities for **Ethyl 3-(nitromethyl)hexanoate**

Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
H-a ($\text{CH}_3\text{-CH}_2$)	~0.9	Triplet (t)	3H
H-b ($\text{CH}_3\text{-CH}_2\text{-CH}_2$)	~1.3	Sextet	2H
H-c ($\text{CH}_2\text{-CH-CH}_2$)	~1.4	Quintet	2H
H-d ($\text{O-CH}_2\text{-CH}_3$)	~1.2	Triplet (t)	3H
H-e ($\text{CH}_2\text{-C=O}$)	~2.5	Doublet (d)	2H
H-f ($\text{CH-CH}_2\text{NO}_2$)	~2.8-3.0	Multiplet (m)	1H
H-g ($\text{CH}_2\text{-NO}_2$)	~4.5	Doublet (d)	2H
H-h ($\text{O-CH}_2\text{-CH}_3$)	~4.1	Quartet (q)	2H

Predicted in CDCl_3 at 400 MHz. Chemical shifts are estimates based on analogous structures and functional group effects.

Expert Interpretation:

- The aliphatic protons (a, b, c) of the propyl chain at C3 will appear in the upfield region (~0.9-1.5 ppm).
- The ethyl ester protons will present as a characteristic triplet (d) and quartet (h), a classic ethyl pattern.
- The methylene protons adjacent to the carbonyl group (e) are diastereotopic due to the chiral center at C3 and may appear as a complex multiplet, though they are represented as a simple doublet for prediction.
- The methine proton (f) at the chiral center will be a complex multiplet due to coupling with protons on C2, C4, and the nitromethyl group.
- The most downfield aliphatic signals will be the nitromethyl protons (g) and the ester methylene protons (h), owing to the strong electron-withdrawing effects of the adjacent nitro and ester oxygen groups, respectively.

Predicted ^{13}C NMR Data

The ^{13}C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ^{13}C NMR Chemical Shifts for **Ethyl 3-(nitromethyl)hexanoate**

Assignment	Predicted Chemical Shift (δ , ppm)
C-1 (CH ₃ -CH ₂)	~14
C-2 (CH ₃ -CH ₂ -CH ₂)	~20
C-3 (CH ₂ -CH-CH ₂)	~30-35
C-4 (O-CH ₂ -CH ₃)	~14
C-5 (CH ₂ -C=O)	~40-45
C-6 (CH-CH ₂ NO ₂)	~35-40
C-7 (CH ₂ -NO ₂)	~75-80
C-8 (O-CH ₂ -CH ₃)	~61
C-9 (C=O)	~172

Predicted in CDCl₃ at 100 MHz. Chemical shifts are estimates.

Expert Interpretation:

- The carbonyl carbon (C-9) of the ester will be the most downfield signal, typically appearing around 172 ppm.
- The carbon attached to the nitro group, C-7, will also be significantly downfield (~75-80 ppm) due to the powerful inductive effect of the -NO₂ group.
- The ester methylene carbon (C-8) will be found around 61 ppm.
- The remaining aliphatic carbons will appear in the upfield region of the spectrum (<45 ppm).

Experimental Protocol for NMR Data Acquisition

- Sample Preparation: Dissolve 5-10 mg of **Ethyl 3-(nitromethyl)hexanoate** in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

- ^1H NMR Acquisition:
 - Acquire a one-pulse spectrum with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
 - Acquire at least 16 scans for a good signal-to-noise ratio.
 - Process the data with an exponential multiplication (line broadening of 0.3 Hz) before Fourier transformation.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled spectrum (e.g., using a zgpg30 pulse program).
 - Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
 - Acquire several hundred to a few thousand scans to achieve an adequate signal-to-noise ratio.
 - Process with a line broadening of 1-2 Hz.
- Data Analysis: Reference the spectrum to the TMS signal at 0.00 ppm. Integrate the ^1H NMR signals and assign peaks based on chemical shift, multiplicity, and coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Table 3: Predicted IR Absorption Bands for **Ethyl 3-(nitromethyl)hexanoate**

Wavenumber (cm ⁻¹)	Bond Vibration	Intensity
~2960-2850	C-H (aliphatic) stretch	Medium-Strong
~1740	C=O (ester) stretch	Strong
~1550	N-O (asymmetric) stretch	Strong
~1370	N-O (symmetric) stretch	Strong
~1180	C-O (ester) stretch	Strong

Expert Interpretation: The IR spectrum of **Ethyl 3-(nitromethyl)hexanoate** will be dominated by two key features:

- A very strong, sharp absorption around 1740 cm⁻¹ characteristic of the ester carbonyl (C=O) stretch.[2]
- Two strong absorptions for the nitro group (-NO₂) at ~1550 cm⁻¹ (asymmetric stretch) and ~1370 cm⁻¹ (symmetric stretch).[2] The presence of these three strong bands provides compelling evidence for the compound's core structure. The C-H stretching vibrations below 3000 cm⁻¹ confirm the aliphatic nature of the molecule.

Experimental Protocol for IR Data Acquisition

- Sample Preparation: As **Ethyl 3-(nitromethyl)hexanoate** is a liquid, the simplest method is to acquire a neat spectrum. Place a single drop of the neat liquid onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Collect the sample spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

- Data Analysis: Process the resulting spectrum to identify the key absorption bands and compare them to expected values for the relevant functional groups.

Mass Spectrometry (MS)

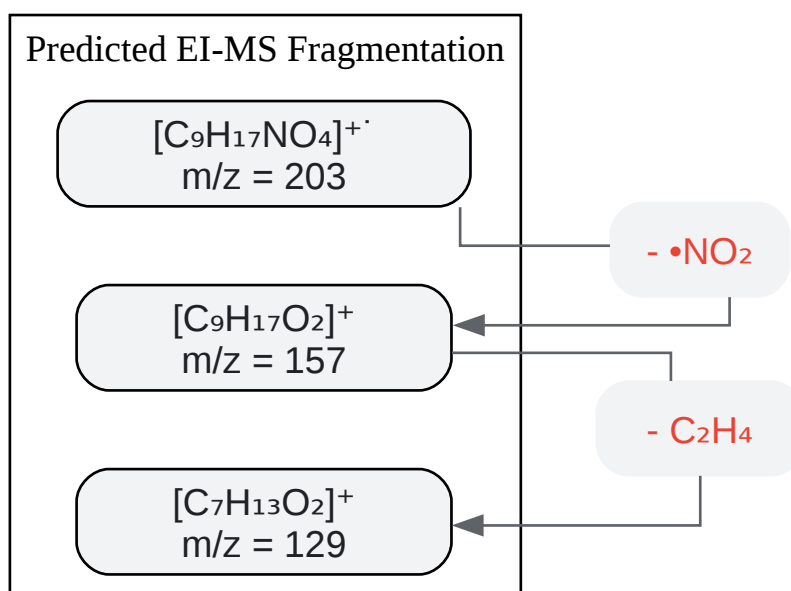
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity and structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

- Molecular Ion (M^+): A peak corresponding to the molecular weight, $m/z = 203.12$, might be observed, but it is likely to be of low abundance or absent in EI-MS due to the lability of the nitro group.
- Key Fragments:
 - $m/z = 157$: Loss of the nitro group ($\bullet\text{NO}_2$, 46 Da) from the molecular ion $[M - \text{NO}_2]^+$. This is often a very prominent fragmentation pathway for nitroalkanes.
 - $m/z = 129$: Further loss of an ethylene molecule (C_2H_4 , 28 Da) from the m/z 157 fragment via McLafferty rearrangement.
 - $m/z = 88$: Cleavage alpha to the carbonyl group, resulting in the $[\text{CH}_2\text{C}(\text{O})\text{OCH}_2\text{CH}_3]^+$ fragment.
 - $m/z = 45$: A fragment corresponding to the ethoxy group $[\text{OCH}_2\text{CH}_3]^+$.

Visualizing Fragmentation

The following diagram illustrates the primary predicted fragmentation pathway for **Ethyl 3-(nitromethyl)hexanoate** under electron ionization.



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Caption: Predicted major fragmentation pathway in EI-MS.

Experimental Protocol for MS Data Acquisition

- Sample Introduction: For a volatile liquid like this, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method as it provides both separation and identification.[2]
- Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
- GC Conditions:
 - Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
 - Inlet Temperature: 250 °C.
 - Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10-20 °C/min.
 - Carrier Gas: Helium at a constant flow of ~1 mL/min.
- MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 300.
- Source Temperature: 230 °C.
- Data Analysis: Analyze the mass spectrum of the GC peak corresponding to the compound. Identify the molecular ion (if present) and major fragment ions. Compare the fragmentation pattern with predicted pathways and library data if available.

Conclusion

The structural integrity of **Ethyl 3-(nitromethyl)hexanoate** can be confidently established through a synergistic application of NMR, IR, and MS techniques. This guide provides the expected spectroscopic signatures and robust protocols for their acquisition. The predicted data—highlighting a characteristic ester carbonyl and nitro group stretches in the IR, a unique set of signals in the ¹H and ¹³C NMR spectra, and a predictable fragmentation pattern in MS—serve as a critical reference for any scientist working with this important synthetic intermediate. Adherence to the described methodologies will ensure accurate and reliable characterization, upholding the principles of scientific integrity in research and development.

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